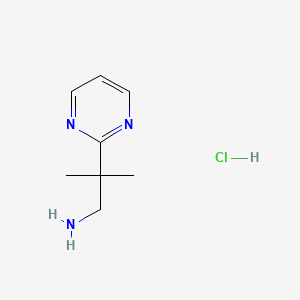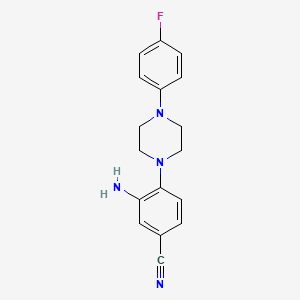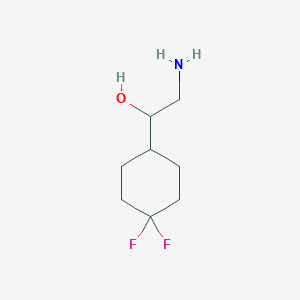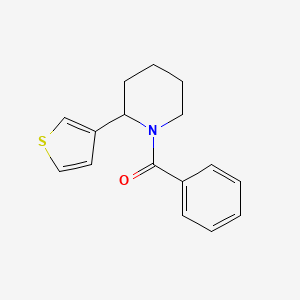
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C16H17NOS and a molecular weight of 271.4 g/mol . This compound features a piperidine ring substituted with a thiophene group and a phenyl group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone typically involves the reaction of piperidine with thiophene and phenyl-containing reagents under specific conditions. One common method involves the use of a piperidine derivative and a thiophene derivative, which are reacted in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or thiophene rings are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Vergleich Mit ähnlichen Verbindungen
Phenyl(2-(thiophen-3-yl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
Phenyl(thiophen-2-yl)methanone: This compound has a similar structure but lacks the piperidine ring, which may result in different chemical and biological properties.
(4-Methoxyphenyl)(thiophen-2-yl)methanone: This derivative includes a methoxy group on the phenyl ring, potentially altering its reactivity and biological activity.
2-(4-(Thiophene-2-carbonyl)phenyl)propanoic acid: This compound features a propanoic acid group, which may influence its solubility and interaction with biological targets.
This compound stands out due to its unique combination of a piperidine ring, thiophene group, and phenyl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17NOS |
|---|---|
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
phenyl-(2-thiophen-3-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C16H17NOS/c18-16(13-6-2-1-3-7-13)17-10-5-4-8-15(17)14-9-11-19-12-14/h1-3,6-7,9,11-12,15H,4-5,8,10H2 |
InChI-Schlüssel |
NGXRORHSEHQXNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CSC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


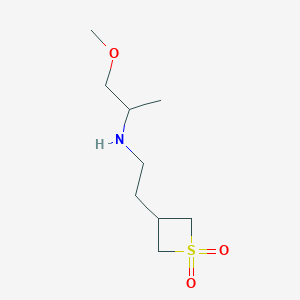
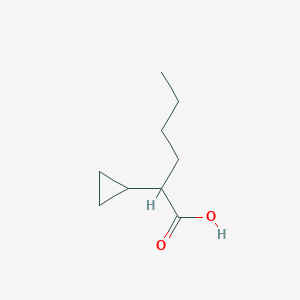
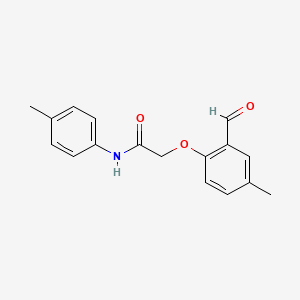
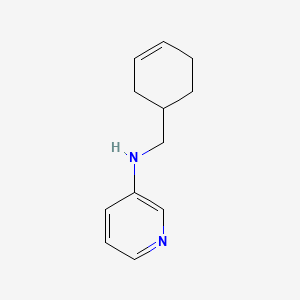
![7,8-Dihydro-5H-[1,2,4]triazolo[4,3-a]azepin-9(6H)-one](/img/structure/B13005877.png)
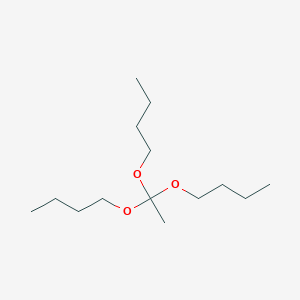
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13005888.png)
